Desciclovir - 84408-37-7

Desciclovir

Catalog Number: EVT-266849
CAS Number: 84408-37-7
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desciclovir, chemically known as 2-[(2-amino-9H-purin-9-yl)methoxy]ethanol, is a prodrug of the antiviral agent Acyclovir. [] It serves as a valuable tool in scientific research, particularly in the fields of virology and pharmacology. Desciclovir's primary role stems from its ability to convert into Acyclovir within the body, enhancing Acyclovir's bioavailability and therapeutic efficacy. []

Source and Classification

Desciclovir was developed as part of a screening program for antiviral drugs initiated by Burroughs Wellcome in the 1960s. Its classification falls under antiviral agents, specifically targeting herpes simplex virus types 1 and 2, varicella-zoster virus, and other related viruses. The compound's chemical formula is C8H11N5O2C_8H_{11}N_5O_2 .

Synthesis Analysis

The synthesis of Desciclovir can be achieved through various methods, with the most common being the reduction of acyclovir. This process typically involves:

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used.
  • Reaction Conditions: The reactions are conducted under controlled conditions to ensure optimal yields and purity.
  • Industrial Production: In large-scale settings, the reduction reactions are optimized for efficiency and cost-effectiveness. The final product is purified using crystallization or chromatography techniques to meet required standards for therapeutic applications.

The synthesis pathway can be summarized as follows:

  1. Starting Material: Acyclovir.
  2. Reduction Process: Use of sodium borohydride or lithium aluminum hydride in a solvent such as dimethyl sulfoxide (DMSO).
  3. Purification: Crystallization or chromatography to isolate pure Desciclovir.
Molecular Structure Analysis

The molecular structure of Desciclovir consists of a purine base with specific functional groups that contribute to its biological activity. Key features include:

  • Purine Ring: A bicyclic structure that is essential for its activity as a nucleoside analogue.
  • Hydroxyl Groups: These groups are critical for the compound's interaction with viral enzymes.
  • Chemical Properties: The molecular weight of Desciclovir is approximately 185.2 g/mol.

The detailed structural formula can be represented as follows:

Structure C8H11N5O2\text{Structure }C_8H_{11}N_5O_2
Chemical Reactions Analysis

Desciclovir participates in several chemical reactions, primarily involving:

  • Oxidation: Enzymatic conversion back to acyclovir through the action of xanthine oxidase.
  • Reduction: Further reduction can yield various derivatives.
  • Substitution Reactions: Nucleophilic substitution can modify the purine ring structure.

Common Reagents and Conditions

  • Oxidation: Enzymatic oxidation by xanthine oxidase.
  • Reduction: Sodium borohydride or lithium aluminum hydride in DMSO.
  • Substitution: Utilization of nucleophiles such as halides or amines under basic conditions.

Major Products Formed

  • Acyclovir: The primary product formed through oxidation.
  • Derivatives: Various derivatives depending on specific reagents and conditions used in substitution reactions.
Mechanism of Action

Desciclovir exerts its antiviral effects through a well-defined mechanism:

  1. Conversion to Active Form: In vivo, Desciclovir is phosphorylated by viral thymidine kinase to form its active triphosphate derivative.
  2. Inhibition of Viral DNA Polymerase: The active form competes with deoxyguanosine triphosphate for incorporation into viral DNA during replication.
  3. Chain Termination: Once incorporated, it leads to premature termination of the viral DNA chain, effectively halting viral replication.

This mechanism ensures selective targeting of infected cells while sparing healthy cells due to the specific phosphorylation by viral enzymes .

Physical and Chemical Properties Analysis

Desciclovir exhibits several notable physical and chemical properties:

These properties are crucial for its formulation into effective pharmaceutical preparations.

Applications

Desciclovir has significant scientific applications, particularly in virology and pharmacology:

  1. Antiviral Therapy: Used primarily in treating infections caused by herpes simplex viruses and varicella-zoster virus.
  2. Research Tool: Serves as a model compound in studies aimed at understanding viral replication mechanisms and developing new antiviral agents.
  3. Prodrug Studies: Investigated for its potential in enhancing the bioavailability and efficacy of acyclovir through various formulations.
Introduction to Desciclovir: Historical Context and Development Rationale

Emergence of Acyclovir Prodrugs in Antiviral Therapeutics

The development of acyclovir (ACV) in the 1970s represented a watershed moment in antiviral chemotherapy, offering the first highly selective inhibition of herpesviruses through its targeted activation by viral thymidine kinase [1] [9]. Despite its revolutionary mechanism, ACV's clinical utility was severely constrained by poor oral bioavailability (15-20%) due to its limited water solubility (approximately 0.2% at 25°C) and inefficient intestinal absorption [3] [9]. This pharmacokinetic challenge necessitated frequent high-dose administration or intravenous delivery, creating substantial treatment barriers for chronic herpesvirus infections requiring sustained therapy [1] [9]. These limitations catalyzed intensive research into prodrug strategies during the 1980s, aiming to enhance ACV's biopharmaceutical properties through molecular modification while preserving its antiviral activity upon systemic conversion [1] [4].

Desciclovir (6-deoxyacyclovir, DCV) emerged as a pioneering prodrug candidate within this therapeutic evolution, representing one of the earliest systematic attempts to overcome ACV's absorption barriers [2] [9]. Its development paralleled that of valacyclovir, though through a distinct metabolic pathway involving hepatic activation rather than transporter-mediated absorption [1] [9]. The fundamental rationale driving DCV's design centered on modifying ACV's purine ring to create a less polar molecule with improved passive diffusion capabilities while maintaining the critical structural elements required for eventual reactivation to the parent compound [7] [9]. This approach reflected a broader shift in pharmaceutical development, where approximately 13% of FDA-approved drugs between 2012-2022 utilized prodrug strategies, predominantly to enhance bioavailability parameters [4].

Table 1: Comparative Bioavailability of Acyclovir Prodrugs in Clinical Studies

CompoundStructural ModificationBioavailability (%)Activation MechanismReference
Acyclovir (parent)None15-20Direct phosphorylation [3]
Desciclovir (DCV)6-deoxy modification≥75Xanthine oxidase oxidation [2] [7]
ValacyclovirL-valyl esterification54Esterase hydrolysis [1] [9]
Glycyl-acyclovirGlycine esterification~40Esterase hydrolysis [9]

The therapeutic landscape for herpesvirus infections underwent a significant transformation as prodrug development demonstrated that systemic exposure to ACV could be substantially enhanced through strategic molecular modifications [1] [4]. Clinical pharmacokinetic studies revealed that a 250mg oral dose of DCV yielded peak ACV plasma concentrations (~5 μg/mL) comparable to those achieved with intravenous ACV administration (2.5 mg/kg), representing a tenfold increase over standard oral ACV dosing [2]. This enhancement was attributed to DCV's dramatically improved absorption profile, with studies indicating at least 75% intestinal absorption compared to ACV's 15-20% [2] [7]. The success of this prodrug approach subsequently informed the development of numerous antiviral agents, including tenofovir alafenamide and valganciclovir, establishing prodrug design as a fundamental strategy in modern antiviral development [1] [4].

Structural Rationale for Desciclovir as a Bioavailable Prodrug

Desciclovir (molecular formula: C₈H₁₁N₅O₂; molecular weight: 209.21 g/mol) was specifically engineered through strategic molecular simplification of the acyclovir structure [7] [9]. The key modification involved replacement of the oxygen atom at the 6-position of ACV's guanine ring with hydrogen, creating a 6-deoxy congener that fundamentally altered the molecule's physicochemical behavior [7] [9]. This seemingly minor structural change yielded profound biopharmaceutical consequences: removal of the polarizable oxygen significantly reduced hydrogen-bonding potential while moderately increasing lipophilicity (logP increase of approximately 0.5-1 unit), thereby enhancing passive membrane permeability [4] [7]. The modification maintained the critical hydrogen-bonding pattern at Watson-Crick donor-acceptor sites (N¹-H and N²-H₂), preserving molecular recognition features essential for eventual antiviral activity following metabolic conversion [9].

The bioreversible transformation of DCV to ACV occurs through a two-step enzymatic process primarily mediated by hepatic xanthine oxidase [2] [9]. This enzyme catalyzes the oxidation at the C6 position, reinstating the carbonyl group necessary for antiviral activity and regenerating the parent ACV structure [7] [9]. The metabolic pathway distinguishes DCV from ester-based prodrugs like valacyclovir, as it relies on oxidation rather than hydrolysis, resulting in a short plasma half-life for DCV (0.85 ± 0.16 hours) compared to ACV (2.6 ± 0.5 hours), indicative of rapid conversion [2]. This enzymatic specificity was demonstrated through inhibition studies where coadministration with the xanthine oxidase inhibitor allopurinol substantially reduced ACV formation from DCV, confirming the metabolic pathway [9].

Table 2: Comparative Physicochemical Properties of Desciclovir and Acyclovir

PropertyDesciclovir (DCV)Acyclovir (ACV)Significance
Molecular Weight209.21 g/mol225.21 g/molSmaller molecular weight enhances diffusion
Water Solubility25 mg/mL1.7 mg/mL15-fold increase facilitates dissolution
logP (Predicted)~0.5~-1.5Improved lipophilicity enhances absorption
Hydrogen Bond Donors23Reduced H-bonding capacity improves permeability
Membrane PermeabilityHigh passive diffusionLow passive diffusionEnhanced absorption efficiency
BCS ClassificationClass III (High solubility, Low permeability)Class III/IVSuperior biopharmaceutical properties

The biopharmaceutical superiority of DCV over ACV is quantifiable across multiple parameters [4] [7]. DCV exhibits significantly enhanced aqueous solubility (25 mg/mL versus ACV's 1.7 mg/mL), addressing the dissolution rate-limited absorption that constrained ACV's bioavailability [3] [7]. This property shift reclassified DCV within the Biopharmaceutics Classification System (BCS) to Class III (high solubility, low permeability), contrasting with ACV's Class IV status (low solubility, low permeability) [4]. Membrane permeation studies using human erythrocytes demonstrated that DCV crosses biological membranes through non-facilitated diffusion without transporter dependence, a critical advantage over ACV's limited passive permeability [5]. This mechanistic difference explained DCV's substantially higher fractional absorption (approximately 75% versus 20% for ACV) and correspondingly greater recovery of ACV in urine following DCV administration (approximately two-thirds of the administered dose) [2] [5].

The structural design of DCV exemplifies the prodrug principle of transiently modifying physicochemical properties to bypass absorption barriers while ensuring efficient metabolic reconversion to the active parent compound [1] [4]. Although ultimately superseded by valacyclovir due to its more favorable chronic toxicity profile, DCV's development provided critical proof-of-concept that molecular simplification could dramatically enhance the bioavailability of polar antiviral agents without compromising their therapeutic activity [2] [9]. This approach continues to inform prodrug design strategies for nucleoside analogues and beyond, demonstrating the enduring significance of DCV in pharmaceutical development history [1] [4].

Properties

CAS Number

84408-37-7

Product Name

Desciclovir

IUPAC Name

2-[(2-aminopurin-9-yl)methoxy]ethanol

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

InChI

InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12)

InChI Key

OKQHSIGMOWQUIK-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)N)N(C=N2)COCCO

Solubility

Soluble in DMSO

Synonyms

2-amino-9-(2-hydroxyethyl)methyl-9H-purine
6-deoxyacyclovir
BW A515U
desciclovi

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)COCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.